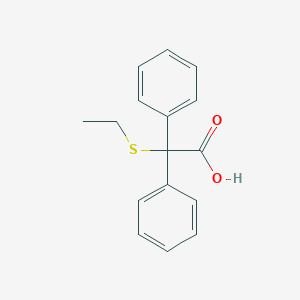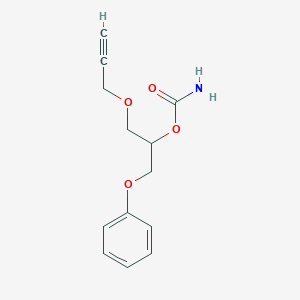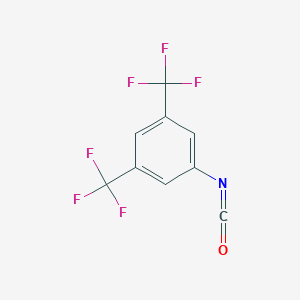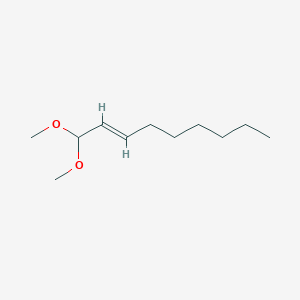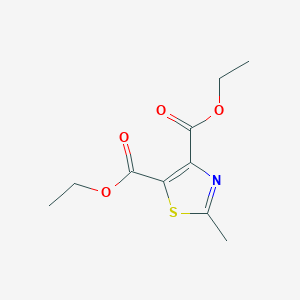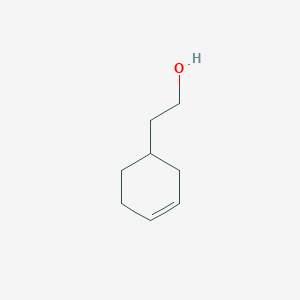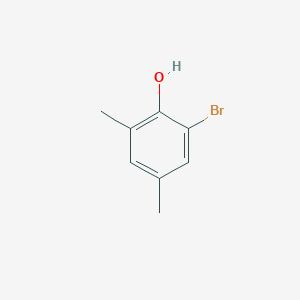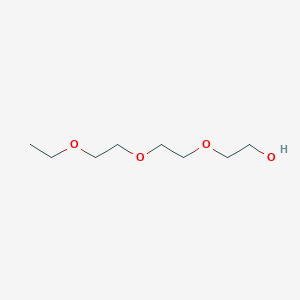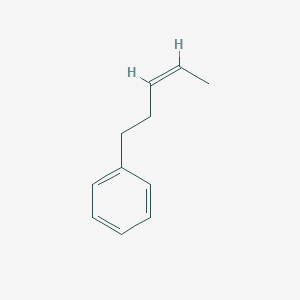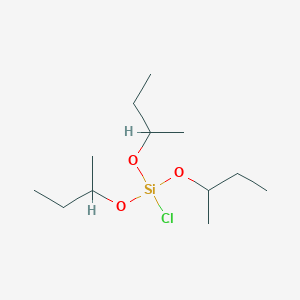
Silane, chlorotris(1-methylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chlorotris(1-methylpropoxy)-, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CMPO is a highly efficient extractant for actinides and lanthanides, making it an ideal candidate for use in nuclear fuel reprocessing and waste management. In
Mecanismo De Acción
The mechanism of action of Silane, chlorotris(1-methylpropoxy)- involves the formation of a complex with metal ions, which allows for their selective extraction from a solution. Silane, chlorotris(1-methylpropoxy)- is able to form stable complexes with actinides and lanthanides, which allows for their efficient separation from other metal ions.
Efectos Bioquímicos Y Fisiológicos
Silane, chlorotris(1-methylpropoxy)- has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are not well understood, and further research is needed to fully understand its potential impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, chlorotris(1-methylpropoxy)- has several advantages for use in lab experiments, including its high selectivity for actinides and lanthanides, its ability to extract metal ions from biological systems, and its low toxicity. However, its complex synthesis method and high cost may limit its use in certain experiments.
Direcciones Futuras
Future research on Silane, chlorotris(1-methylpropoxy)- should focus on its potential applications in nuclear fuel reprocessing and waste management, as well as its potential use in the treatment of cancer. Additional research is also needed to fully understand the long-term effects of Silane, chlorotris(1-methylpropoxy)- on human health and to develop more efficient synthesis methods for the compound. Finally, future research should explore the use of Silane, chlorotris(1-methylpropoxy)- in other areas of scientific research, including catalysis and materials science.
Conclusion:
In conclusion, Silane, chlorotris(1-methylpropoxy)- is a highly efficient extractant for actinides and lanthanides that has gained significant attention in scientific research. Its potential applications in nuclear fuel reprocessing and waste management, as well as its potential use in the treatment of cancer, make it an important area of study. While further research is needed to fully understand its potential impact on human health and to develop more efficient synthesis methods, Silane, chlorotris(1-methylpropoxy)- has the potential to revolutionize several areas of scientific research.
Métodos De Síntesis
The synthesis of Silane, chlorotris(1-methylpropoxy)- involves the reaction of 1-methylpropyl alcohol with thionyl chloride, followed by the addition of triethylamine and chlorotrimethylsilane. The resulting product is purified by distillation and recrystallization to obtain a high-quality Silane, chlorotris(1-methylpropoxy)- product. The synthesis of Silane, chlorotris(1-methylpropoxy)- is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
Silane, chlorotris(1-methylpropoxy)- has been extensively studied for its potential applications in nuclear fuel reprocessing and waste management. It is a highly efficient extractant for actinides and lanthanides, making it an ideal candidate for use in the separation of nuclear waste. Silane, chlorotris(1-methylpropoxy)- has also been studied for its potential use in the treatment of cancer, due to its ability to selectively extract certain metal ions from biological systems.
Propiedades
Número CAS |
18105-63-0 |
|---|---|
Nombre del producto |
Silane, chlorotris(1-methylpropoxy)- |
Fórmula molecular |
C12H27ClO3Si |
Peso molecular |
282.88 g/mol |
Nombre IUPAC |
tri(butan-2-yloxy)-chlorosilane |
InChI |
InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |
Clave InChI |
OTFBCBZYTKQAAB-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
SMILES canónico |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Otros números CAS |
18105-63-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



